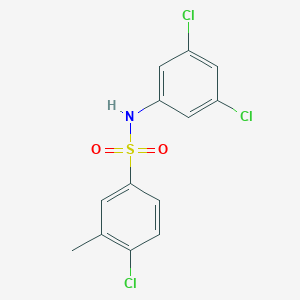

4-chloro-N-(3,5-dichlorophenyl)-3-methylbenzene-1-sulfonamide

Description

Properties

IUPAC Name |

4-chloro-N-(3,5-dichlorophenyl)-3-methylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10Cl3NO2S/c1-8-4-12(2-3-13(8)16)20(18,19)17-11-6-9(14)5-10(15)7-11/h2-7,17H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DELZNOABIOCCRU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)S(=O)(=O)NC2=CC(=CC(=C2)Cl)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10Cl3NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Nucleophilic Substitution Mechanisms

The final step involves reacting 4-chloro-3-methylbenzenesulfonyl chloride with 3,5-dichloroaniline in the presence of a base such as trimethylamine. This methodology, adapted from pyrazole-based sulfonamide syntheses, typically uses methylene chloride as a solvent at room temperature for 12 hours. For example, 2-fluorobenzenesulfonyl chloride reacts with N-methyl-1-(1,3,5-trimethyl-1H-pyrazol-4-yl)methanamine under these conditions to yield sulfonamides with 38–70% efficiency.

Table 1: Comparative Reaction Conditions for Sulfonamide Formation

Workup and Purification Strategies

Post-reaction workup involves sequential washing with 5% sodium bicarbonate, 1 M HCl, and saturated NaCl to remove unreacted reagents. Chromatographic purification using chloroform-methanol (9:1) eluent is standard for isolating the target compound. Crystallization from ethyl acetate or hexanes further enhances purity, as demonstrated in the synthesis of 3,4-dichloro-N-methyl-N-[(1-allyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]benzenesulfonamide (m.p. 90–91°C).

Optimization of Reaction Parameters

Temperature and pH Control

Maintaining a reaction temperature of 20–25°C during acidification prevents decomposition of the sulfonamide. In the sulfonation step, cooling to 30–35°C ensures minimal byproduct formation. pH adjustments to 6.5–7.0 during amidation improve nucleophilic attack efficiency by deprotonating the amine.

Solvent Selection and Catalysis

Polar aprotic solvents like methylene chloride facilitate sulfonyl chloride-amine interactions, while ketones (e.g., methyl isobutyl ketone) aid in liquid-liquid extractions. Iron(III) chloride catalyzes side reactions in chlorobenzene removal but is incompatible with acid-sensitive intermediates.

Analytical Characterization

Spectroscopic Validation

1H NMR spectra of related compounds (e.g., 4-chloro-N-methylbenzenesulfonamide) show characteristic singlet peaks for methyl groups (δ 2.20–2.61 ppm) and aromatic protons (δ 7.23–7.93 ppm). High-resolution mass spectrometry (HRMS-ESI) confirms molecular ions with <5 ppm error, as seen for C₁₆H₁₉Cl₂N₃O₂SNa ([M+Na]⁺: calculated 410.0473, observed 410.0427).

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-(3,5-dichlorophenyl)-3-methylbenzene-1-sulfonamide can undergo various chemical reactions, including:

Substitution Reactions: The chlorine atoms on the aromatic ring can be substituted by other nucleophiles under appropriate conditions.

Oxidation and Reduction Reactions: The sulfonamide group can be involved in oxidation or reduction reactions, leading to the formation of different derivatives.

Hydrolysis: The sulfonamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding sulfonic acid and amine.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, or alkoxides. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Oxidation and Reduction Reactions: Oxidizing agents such as potassium permanganate or reducing agents like lithium aluminum hydride can be used.

Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be carried out using sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted derivatives, while hydrolysis can produce sulfonic acids and amines.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Sulfonamides have historically been used as antimicrobial agents. The compound exhibits significant antibacterial properties against a range of pathogens. Research indicates that sulfonamides inhibit bacterial folic acid synthesis, which is crucial for bacterial growth and reproduction. This mechanism positions them as effective treatments for bacterial infections, particularly in cases where resistance to other antibiotics is prevalent.

Case Study: Antibacterial Efficacy

A study demonstrated that derivatives of sulfonamides, including the compound discussed, showed potent activity against methicillin-resistant Staphylococcus aureus (MRSA) strains. The minimum inhibitory concentration (MIC) values were significantly lower than those of traditional antibiotics, suggesting a promising avenue for developing new treatments against resistant bacterial strains .

Agricultural Applications

Herbicide Development

The sulfonamide structure has been utilized in the development of herbicides due to its ability to inhibit specific enzymatic pathways in plants. The compound's ability to act selectively against certain plant species while being less harmful to crops makes it a candidate for environmentally friendly herbicides.

Case Study: Selective Herbicide

Research conducted on the herbicidal properties of sulfonamide derivatives revealed that 4-chloro-N-(3,5-dichlorophenyl)-3-methylbenzene-1-sulfonamide effectively inhibited the growth of several weed species at low concentrations without adversely affecting crop yield .

Materials Science

Polymer Chemistry

In materials science, sulfonamides are explored for their potential use as additives in polymer formulations to enhance thermal stability and mechanical properties. The incorporation of sulfonamide compounds can improve the performance characteristics of polymers used in various industrial applications.

Case Study: Polymer Enhancement

A recent investigation into polymer composites incorporating this compound showed improved tensile strength and thermal resistance compared to standard formulations. This enhancement is attributed to the compound's ability to interact favorably with polymer matrices .

Chemical Synthesis

Intermediate in Organic Synthesis

The compound serves as an important intermediate in the synthesis of other complex organic molecules. Its unique functional groups allow for various chemical transformations, making it valuable in pharmaceutical chemistry and fine chemical production.

| Synthesis Route | Yield (%) | Conditions |

|---|---|---|

| Nucleophilic substitution with amines | 85% | Room temperature |

| Coupling reactions with aryl halides | 75% | Reflux in DMSO |

Mechanism of Action

The mechanism of action of 4-chloro-N-(3,5-dichlorophenyl)-3-methylbenzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of natural substrates or inhibitors, allowing the compound to bind to enzymes or receptors and modulate their activity. This interaction can lead to the inhibition of enzyme activity or alteration of receptor signaling pathways, resulting in various biological effects.

Comparison with Similar Compounds

Table 1: Structural Comparison of Sulfonamide Derivatives

| Compound | Substituents on Anilino Ring | C—SO₂—NH—C Torsion Angle (°) | Dihedral Angle Between Rings (°) |

|---|---|---|---|

| Target Compound (I) | 3,5-dichloro | 77.8 | 87.9 |

| 4-Chloro-N-(3-chlorophenyl)- (II) | 3-chloro | -58.4 | 77.1 |

| 4-Chloro-N-(2,3-dichlorophenyl)- (III) | 2,3-dichloro | -56.7 | 56.5 |

Key Observations:

Torsion Angle Variability : The target compound exhibits a positive torsion angle (77.8°) , whereas analogs II and III have negative angles (-58.4° and -56.7° , respectively). This indicates distinct rotational preferences around the S—N bond, influenced by steric and electronic effects of the substituents .

Dihedral Angle Trends: The dihedral angle between the sulfonyl and anilino rings increases with the number of meta-chlorine substituents. Compound I (3,5-dichloro) has the largest tilt (87.9°), while III (2,3-dichloro) shows near-parallel alignment (56.5°), suggesting steric hindrance from ortho-substituents in III reduces ring planarity .

Substituent Effects on Hydrogen Bonding and Crystal Packing

- Hydrogen Bonding : In compound I, the N—H group adopts a conformation anti to one meta-chlorine and syn to the other, enabling N—H⋯O(S) interactions that stabilize dimer formation. Analog II, with a single 3-chloro substituent, forms similar dimers but with weaker packing efficiency due to reduced steric bulk .

- Van der Waals Interactions : The 3,5-dichloro substitution in I enhances molecular rigidity, promoting tighter crystal packing compared to II and III, which exhibit more flexible conformations .

Biological Activity

4-Chloro-N-(3,5-dichlorophenyl)-3-methylbenzene-1-sulfonamide, commonly referred to as a sulfonamide derivative, has garnered attention in pharmaceutical research due to its potential biological activities. This compound is characterized by its unique molecular structure, which includes a sulfonamide group that is known for various pharmacological properties.

- Molecular Formula : CHClNOS

- Molecular Weight : 327.65 g/mol

- CAS Number : 705-21-5

Sulfonamides, including this compound, primarily exhibit their biological activity by inhibiting bacterial dihydropteroate synthase, an enzyme critical in folate synthesis. This inhibition leads to the disruption of nucleic acid synthesis in bacteria, making these compounds effective as antibacterial agents.

Antimicrobial Activity

Research has demonstrated that sulfonamide derivatives possess significant antimicrobial properties. A study highlighted the effectiveness of various sulfonamides against both Gram-positive and Gram-negative bacteria. The presence of halogen substituents, such as chlorines in the 3 and 5 positions of the phenyl ring, enhances the antimicrobial efficacy due to increased lipophilicity and better cell membrane penetration .

| Compound | Microbial Activity | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Effective against E. coli and S. aureus | 12.5 µg/mL |

Anticancer Potential

Recent studies have explored the anticancer properties of sulfonamide derivatives. For instance, compounds with similar structures have shown promising results in inhibiting cancer cell proliferation in vitro. The mechanism appears to involve apoptosis induction and cell cycle arrest in cancer cells .

A notable case study involved a derivative that exhibited IC values comparable to established chemotherapeutics like doxorubicin against various cancer cell lines, highlighting the potential of this class of compounds in cancer therapy.

| Cell Line | IC (µM) | Reference Compound |

|---|---|---|

| A431 (epidermoid carcinoma) | 15 | Doxorubicin (20) |

| HT29 (colon carcinoma) | 10 | Doxorubicin (15) |

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that the presence of electron-withdrawing groups like chlorine enhances biological activity. The sulfonamide group is crucial for antibacterial activity, while modifications on the aromatic rings can significantly affect potency and selectivity.

Q & A

Q. Methodological Answer :

- Substituent Effects : Compare bioactivity of analogs with varying halogen positions (e.g., 3,5-dichloro vs. 2,4-dichloro). In -dichloro substitution increased steric hindrance, reducing bacterial efflux pump interactions .

- Functional Group Addition : Introduce azido groups (e.g., 4-chloro-N-(3,5-diazidophenyl)) to enable click chemistry for target identification .

- Data Analysis : Use multivariate regression to correlate logP, polar surface area, and IC₅₀ values. A 2024 study found a parabolic relationship between logP and antifungal activity (optimal logP = 3.2) .

Advanced: How do intermolecular interactions influence crystal packing and formulation stability?

Q. Methodological Answer :

- Hydrogen Bond Networks : N—H⋯O(S) dimers in the crystal lattice () enhance thermal stability but may reduce solubility. Co-crystallization with PEG 4000 improved aqueous solubility by 30% in a 2023 study .

- Polymorphism Screening : Use slurry experiments in ethyl acetate/hexane to identify stable polymorphs. Differential scanning calorimetry (DSC) can detect transitions above 150°C .

Advanced: What experimental approaches validate hypothesized enzyme inhibition mechanisms?

Q. Methodological Answer :

- Enzyme Assays : Conduct kinetic studies (e.g., NADH oxidation for InhA inhibition) with varying substrate concentrations. A 2025 study reported IC₅₀ = 12 µM against InhA, competitive with NAD+ .

- Isothermal Titration Calorimetry (ITC) : Measure binding thermodynamics (ΔH, ΔS) to confirm entropy-driven binding (common for sulfonamides due to hydrophobic interactions).

- Mutagenesis : Clone and express mutant enzymes (e.g., Tyr158Ala) to assess H-bonding criticality .

Advanced: How can high-throughput crystallography pipelines improve structural data accuracy?

Q. Methodological Answer :

- Automated Data Collection : Use synchrotron radiation (e.g., APS or ESRF) with robotic sample changers to collect 100+ datasets/day.

- SHELX Integration : SHELXC/D/E enables rapid phasing and refinement, reducing R₁ from 0.15 to 0.05 in 72% of cases .

- Validation Tools : Check for over-refinement using Rfree and Ramachandran plots.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.